molecular formula C11H12ClN3S B4802247 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- CAS No. 31409-18-4

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)-

Cat. No.: B4802247
CAS No.: 31409-18-4
M. Wt: 253.75 g/mol
InChI Key: ARMYNQNHPIAGMQ-UHFFFAOYSA-N
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Description

The compound 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- features a 1,2,4-triazole core substituted at positions 3, 4, and 5 with a 4-chlorophenyl, ethyl, and methylthio group, respectively. This scaffold is notable for its pharmacological versatility, with structural analogs demonstrating antioxidant, antimicrobial, and antitumor activities . The ethyl group enhances lipophilicity, while the methylthio substituent contributes to metabolic stability compared to thiol derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c1-3-15-10(13-14-11(15)16-2)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMYNQNHPIAGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185333
Record name 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31409-18-4
Record name 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031409184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to optimize the efficiency of the synthesis. Techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SCH₃) group at position 5 is a key site for nucleophilic displacement due to its moderate leaving-group ability. Reactions typically occur under basic or reflux conditions:

  • Reaction with Amines :
    Substitution with primary/secondary amines yields 5-amino derivatives. For example, reaction with morpholine in ethanol under reflux produces 5-morpholino-3-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole.

  • Thiol Exchange :
    Treatment with thiols (e.g., benzyl mercaptan) in the presence of a base replaces the methylthio group with a benzylthio moiety, forming derivatives like 5-(benzylthio)-3-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole.

SubstrateReagent/ConditionsProductYieldReference
Target CompoundMorpholine, EtOH, Δ, 12h5-Morpholino derivative78%
Target CompoundBenzyl mercaptan, K₂CO₃, DMF5-(Benzylthio) derivative65%

Oxidation of the Methylthio Group

Controlled oxidation transforms the methylthio group into sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives, altering electronic properties and bioactivity:

  • Sulfoxide Formation :
    Treatment with H₂O₂ in acetic acid yields the sulfoxide derivative, which exhibits enhanced hydrogen-bonding capacity .

  • Sulfone Formation :
    Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) converts the methylthio group to a sulfone .

SubstrateOxidizing AgentProductApplicationReference
Target CompoundH₂O₂, CH₃COOH, 0°C, 2h5-(Methylsulfinyl) derivativeImproved solubility
Target CompoundmCPBA, CH₂Cl₂, RT, 6h5-(Methylsulfonyl) derivativeEnhanced metabolic stability

Coordination with Metal Ions

The triazole ring’s nitrogen atoms coordinate with transition metals, forming complexes with potential antimicrobial or catalytic activity:

  • Copper(II) Complexes :
    Reaction with CuCl₂ in methanol produces a square-planar complex, [Cu(C₁₀H₁₀ClN₃S)₂Cl₂], validated by UV-Vis and ESR spectroscopy .

  • Zinc(II) Complexes :
    Zinc acetate yields tetrahedral complexes that show moderate inhibition against E. coli and S. aureus .

Metal SaltLigand RatioGeometryBiological Activity (MIC, µg/mL)Reference
CuCl₂1:2Square-planarE. coli: 12.5, S. aureus: 6.25
Zn(OAc)₂1:1TetrahedralE. coli: 25, S. aureus: 12.5

Functionalization of the Triazole Ring

The NH group at position 1 (in the 1H tautomer) or position 2 (in the 4H tautomer) participates in alkylation or acylation:

  • Mannich Reaction :
    Condensation with formaldehyde and piperazine forms a Mannich base, enhancing water solubility.

  • Acylation :
    Reaction with acetyl chloride in pyridine yields the N-acetylated derivative .

Reaction TypeReagents/ConditionsProductYieldReference
Mannich ReactionHCHO, Piperazine, EtOH, ΔN-(Piperazinomethyl) derivative82%
AcylationAcCl, Pyridine, 0°CN-Acetyl derivative88%

Electrophilic Aromatic Substitution

SubstrateReagents/ConditionsProductYieldReference
Target CompoundHNO₃, H₂SO₄, 50°C, 4h3-(3-Nitro-4-chlorophenyl) derivative45%

Comparative Reactivity with Analogs

The ethyl group at position 4 reduces ring flexibility compared to methyl or hydrogen analogs, slowing某些 reactions but improving thermal stability :

DerivativeSubstituent at Position 4Reaction Rate (Nucleophilic Substitution)Thermal Stability (°C)
Target CompoundEthylModerate220
4-Methyl AnalogMethylFast190
4-H AnalogHydrogenVery Fast160

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Activity :
    • 4H-1,2,4-Triazoles are known for their antifungal properties. This compound has been studied for its effectiveness against various fungal pathogens. Research indicates that it inhibits the synthesis of ergosterol, a critical component of fungal cell membranes .
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida species, suggesting potential therapeutic uses in treating fungal infections .
  • Anticancer Properties :
    • The compound has also been investigated for its anticancer potential. Its ability to induce apoptosis in cancer cells has been noted in several studies.
    • Case Study : In vitro studies have shown that triazole derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .
  • Antimicrobial Agents :
    • Beyond antifungal effects, this triazole derivative exhibits broad-spectrum antimicrobial activity. It has been evaluated for its effectiveness against both gram-positive and gram-negative bacteria.
    • Case Study : Research indicated that compounds similar to 4H-1,2,4-triazole displayed significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new antibiotics .

Agricultural Applications

  • Fungicides :
    • The compound is used as an active ingredient in agricultural fungicides. It helps protect crops from fungal diseases, thereby improving yield and quality.
    • Case Study : Field trials have shown that formulations containing triazole derivatives significantly reduce the incidence of fungal infections in crops such as wheat and barley .
  • Plant Growth Regulators :
    • Triazoles are also utilized as plant growth regulators. They can influence plant metabolism and growth patterns.
    • Case Study : Studies have indicated that applying triazole compounds can enhance root development and stress tolerance in various plant species .

Toxicological Profile

Understanding the toxicological implications of this compound is crucial for its safe application in pharmaceuticals and agriculture. Comprehensive studies have been conducted to assess its safety profile.

Toxicological ParameterValue
Acute ToxicityLow
Skin IrritationModerate
Eye IrritationSevere
MutagenicityNegative

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria and fungi by interfering with their metabolic processes .

Comparison with Similar Compounds

Research Findings and Implications

Spectral Characterization

The target compound’s NMR profile is expected to resemble 3-(MeS)-4-Ph-5-(trimethoxyphenyl)-4H-1,2,4-triazole :

  • ¹H-NMR : δ 2.73 (s, 3H, MeS), 1.2–1.5 (t, 3H, Et), 7.2–7.5 (m, 4H, 4-ClPh).
  • ¹³C-NMR : δ 14.8 (MeS), 35.1 (Et), 121–139 (aromatic carbons).

Structure-Activity Relationships (SAR)

  • 4-Chlorophenyl : Critical for antimicrobial activity via hydrophobic and halogen bonding .
  • Ethyl group : Optimizes logP for bioavailability compared to methyl (too polar) or phenyl (too bulky) .
  • Methylthio : Balances stability and moderate electron-withdrawing effects, though less bioactive than -SH or -SO₂R .

Biological Activity

The compound 4H-1,2,4-triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- is a member of the triazole family, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including antibacterial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C13H14ClN3SC_{13}H_{14}ClN_3S with a molecular weight of approximately 281.79 g/mol. The structure includes a triazole ring substituted with a 4-chlorophenyl group and a methylthio group, which are critical for its biological activities.

Structural Representation

PropertyValue
Molecular FormulaC13H14ClN3S
Molecular Weight281.79 g/mol
IUPAC Name3-(4-chlorophenyl)-4-ethyl-5-(methylthio)-1,2,4-triazole
SMILESCC(C)N1C(=NN=C1SCC)C2=CC=C(C=C2)Cl

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The compound in focus has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that the compound exhibited strong inhibition zones comparable to standard antibiotics like ciprofloxacin .
  • Structure-Activity Relationship (SAR) : The presence of the chlorophenyl group at the 3-position of the triazole ring was found to enhance antibacterial activity significantly. Compounds with this substitution showed Minimum Inhibitory Concentrations (MICs) ranging from 5 to 20 µg/mL against various pathogens .

Anti-inflammatory Activity

In addition to its antibacterial properties, this triazole derivative has shown potential anti-inflammatory effects.

Research Findings

  • In vitro Studies : In cell culture studies using peripheral blood mononuclear cells, the compound demonstrated a reduction in cytokine release (TNF-α and IL-6), indicating its potential as an anti-inflammatory agent .

Toxicity and Safety Profile

The toxicity profile of the compound has been assessed through various in vitro assays. Notably:

  • Cell Viability Assays : The compound showed low toxicity in human cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development .

Conclusion and Future Directions

The biological activity of 4H-1,2,4-triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- highlights its potential as a lead compound in drug development. Its significant antibacterial and anti-inflammatory properties warrant further exploration through:

  • In vivo Studies : To validate efficacy and safety in animal models.
  • Derivatization : To enhance potency and selectivity against specific bacterial strains.

This compound represents a promising candidate for future pharmaceutical applications targeting infections and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4H-1,2,4-triazole derivatives with substituents like 4-chlorophenyl, ethyl, and methylthio groups?

  • Methodology :

  • Microwave-assisted synthesis reduces reaction time and improves yields. For example, thiophene and aliphatic substituents can be introduced via microwave irradiation under solvent-free conditions .
  • Reductive amination : Sodium borohydride (NaBH₄) in ethanol under reflux efficiently reduces intermediates, yielding triazole derivatives (e.g., 81.55% yield for compound 5a) .
  • Heterocyclic coupling : Use of PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst facilitates thioether bond formation at 70–80°C .
    • Table 1 : Synthesis Yields and Conditions from
CompoundMethodYieldConditions
4dEthanol recrystallization69.40%Reflux, NaBH₄ reduction
5aEthanol/water (1:3)81.55%NaBH₄, 4-hour reflux

Q. How can analytical techniques (e.g., NMR, IR) validate the structural integrity of this triazole derivative?

  • Key spectral markers :

  • ¹H-NMR : Aromatic protons (4-chlorophenyl) appear as doublets at δ 7.2–7.8 ppm. The methylthio (-SMe) group shows a singlet at δ 2.5 ppm .
  • IR : Stretching vibrations at 2550–2600 cm⁻¹ confirm -SH groups, while 1650–1700 cm⁻¹ indicates C=N bonds in the triazole ring .
    • Best practices : Use deuterated DMSO for NMR to resolve NH protons, and compare spectra with computational predictions (e.g., DFT) .

Q. What preliminary biological screening approaches are suitable for assessing antimicrobial activity?

  • Protocol :

  • Agar diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 50–200 µg/mL .
  • MIC determination : Use broth microdilution with resazurin dye for rapid viability assessment .
    • Note : Derivatives with electron-withdrawing groups (e.g., -Cl) exhibit enhanced activity due to increased membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological profiles?

  • Strategy :

  • Substituent modulation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and target binding .
  • Bioisosteric replacement : Substitute methylthio (-SMe) with sulfonyl (-SO₂Me) to improve metabolic stability .
    • Table 2 : Impact of Substituents on Bioactivity ( )
Substituent (R)LogPAntimicrobial MIC (µg/mL)
-SMe2.812.5 (S. aureus)
-SO₂Me1.925.0 (S. aureus)
-Cl3.16.25 (E. coli)

Q. What computational methods resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Approach :

  • Molecular docking : Simulate binding to target enzymes (e.g., fungal CYP51) to identify key interactions. For example, the 4-chlorophenyl group may occupy hydrophobic pockets missed in earlier assays .
  • QSAR modeling : Use descriptors like polar surface area (PSA) and H-bond donors to predict bioavailability and reconcile disparate results .

Q. How can regioselectivity challenges in triazole synthesis be addressed?

  • Solutions :

  • Protecting groups : Temporarily block reactive sites (e.g., NH of triazole) using tert-butoxycarbonyl (Boc) to direct substitution to the 3-position .
  • Catalytic control : Employ Pd-mediated cross-coupling to selectively attach aryl groups at the 5-position .

Q. What strategies mitigate oxidation of the methylthio group during storage or biological assays?

  • Recommendations :

  • Antioxidant additives : Include 0.1% ascorbic acid in formulation buffers .
  • Lyophilization : Store derivatives as lyophilized powders under argon to prevent sulfoxide formation .

Methodological Notes

  • Data conflicts : Contradictions in biological activity (e.g., MIC values) are addressed via computational validation and SAR refinement .
  • Experimental design : Prioritize microwave synthesis for scalability and PEG-400 as a green solvent .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)-
Reactant of Route 2
Reactant of Route 2
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)-

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